4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Overview
Description
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a nitro group attached to a benzene ring, a tosyl group attached to a pyrrolidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the tosylated pyrrolidine derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The benzamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-amino-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tosyl group and benzamide moiety can also interact with specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can be compared with other similar compounds, such as:
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)aniline: Similar structure but with an aniline moiety instead of a benzamide moiety.
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzoic acid: Similar structure but with a carboxylic acid moiety instead of a benzamide moiety.
4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzylamine: Similar structure but with a benzylamine moiety instead of a benzamide moiety.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-4-10-18(11-5-14)28(26,27)21-12-2-3-17(21)13-20-19(23)15-6-8-16(9-7-15)22(24)25/h4-11,17H,2-3,12-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSDWOFECOBWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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